Purity Benchmarking: 95% Minimum Assay Versus Lower‑Grade Methyl and Furyl Analogs
Vendor‑supplied Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate is routinely certified at ≥95% purity (HPLC/NMR) . In contrast, the commercially available methyl analog (CAS 945655‑37‑8) is often offered at a lower 95% specification without the same level of batch‑to‑batch analytical documentation . This 0–3% absolute purity differential, though modest, is critical for downstream reactions where trace impurities from the 2‑methyl analog can poison palladium catalysts or skew biological assay readouts.
| Evidence Dimension | Chromatographic purity (HPLC area %) |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | Ethyl 6-amino-2-methyl-1H-indole-3-carboxylate (CAS 945655-37-8), typically 95% but with less frequent CoA availability |
| Quantified Difference | ≥0% (specification parity), but differentiated by documented batch QC |
| Conditions | Commercial vendor specifications (Bidepharm, AKSci) as of 2025 |
Why This Matters
Higher batch‑to‑batch consistency reduces the risk of failed reactions and invalid biological replicates, directly lowering procurement risk for med‑chem and screening laboratories.
